molecular formula C11H15NO2 · HCl B1163608 2-Methoxymethcathinone (hydrochloride)

2-Methoxymethcathinone (hydrochloride)

Cat. No.: B1163608
M. Wt: 229.7
InChI Key: GGJAPGVAZBIKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of New Psychoactive Substances (NPS) in Academic Inquiry

The United Nations Office on Drugs and Crime (UNODC) defines NPS as "substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat". nih.govunodc.orgmdpi.com This definition highlights a critical challenge for the scientific and regulatory communities: these substances emerge on the market with little to no formal safety or toxicological data. nih.govunodc.org The NPS market is characterized by its rapid evolution, with clandestine chemists continuously modifying molecular structures to create analogues that are not yet legally controlled. pharmaceutical-journal.comnih.gov This dynamic landscape presents a constant challenge for detection, classification, and research. pharmaceutical-journal.comnih.gov

Evolution and Classification of Synthetic Cathinones as β-keto Phenethylamines

Synthetic cathinones are chemically classified as β-keto phenethylamines, meaning they are analogues of phenethylamines with a ketone group at the beta position of the side chain. nih.govdea.gov This structural feature is the key distinction from the amphetamine class of compounds. nih.govnih.gov The first synthetic cathinones, such as methcathinone (B1676376), were synthesized in the late 1920s. researchgate.netnih.govforensics.org.my However, their prevalence as recreational drugs surged in the mid-2000s. adf.org.aueuropa.eu

The core cathinone (B1664624) structure allows for numerous modifications at three main positions: the aromatic ring, the alpha-carbon, and the amino group. nih.gov This chemical versatility has led to a wide array of derivatives, which can be broadly categorized into groups based on their substitution patterns, such as N-alkylated cathinones, those with a pyrrolidine (B122466) ring, and those with substitutions on the phenyl ring. nih.govnih.gov

Challenges in Researching Novel Psychoactive Substances

The study of NPS, including synthetic cathinones, is fraught with significant challenges that hinder comprehensive scientific understanding.

Lack of Comprehensive Scientific Literature

A primary obstacle in NPS research is the scarcity of robust scientific data. nih.govclinicallab.com Because these substances are synthesized to circumvent drug laws, they enter the market without the rigorous preclinical and clinical testing required for pharmaceuticals. nih.gov Researchers are often in a reactive position, struggling to keep pace with the constant emergence of new compounds. clinicallab.comojp.gov By the time a specific NPS is identified, studied, and reference standards are made available, it may have already been replaced by a new, uncharacterized analogue on the illicit market. nih.govclinicallab.com This perpetual lag results in a significant knowledge gap regarding the pharmacology, toxicology, and metabolic pathways of most NPS. nih.govrcpath.org

Variability in Illicit Market Formulations

The composition of products sold on the illicit market is highly variable and unreliable. nih.gov These products, often sold as powders, capsules, or crystals, can contain a mixture of different cathinone derivatives, other NPS, or even conventional drugs and cutting agents like caffeine (B1668208) or lidocaine. adf.org.aunih.gov This lack of quality control and consistency makes it difficult for researchers to attribute observed effects to a single compound and poses significant challenges for forensic analysis and toxicology. nih.govclinicallab.com The dynamic nature of the drug market means that the composition of street-level products can change rapidly over short periods. ojp.gov

Positioning of 2-Methoxymethcathinone (2-MeOMC) within the Cathinone Class

2-Methoxymethcathinone (2-MeOMC) is a synthetic cathinone derivative. caymanchem.com As a member of this class, it is structurally related to other cathinones and is considered a research chemical. caymanchem.com Its properties have been poorly studied, and it is primarily intended for forensic and research applications. caymanchem.com

Structural Isomerism with Related Methoxymethcathinones (e.g., Methedrone)

2-MeOMC is a positional isomer of methedrone (also known as 4-methoxymethcathinone or 4-MeOMC). caymanchem.com Both compounds share the same molecular formula (C₁₁H₁₅NO₂) but differ in the position of the methoxy (B1213986) group on the phenyl ring. caymanchem.comcaymanchem.com In 2-MeOMC, the methoxy group is at the ortho (2-position) of the phenyl ring, whereas in methedrone, it is at the para (4-position) position. caymanchem.comcaymanchem.com This difference in substitution can lead to variations in their pharmacological and toxicological profiles. Research on other synthetic cathinones has shown that the position of substituents on the aromatic ring can significantly influence the compound's potency and selectivity for monoamine transporters. nih.gov For instance, studies on monosubstituted methcathinone analogs have indicated that 2-substituted compounds are generally less potent as releasing agents at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters compared to their 3- or 4-substituted counterparts. nih.gov

2-MeOMC is also the β-keto derivative of 2-methoxymethamphetamine. caymanchem.com It is an isomer of other methoxymethcathinones such as 3-methoxymethcathinone (3-MeOMC). The structural relationship between these isomers is a key area of interest in structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity.

Chemical and Physical Properties of 2-Methoxymethcathinone (hydrochloride)

PropertyValueSource
Formal Name 1-(2-methoxyphenyl)-2-(methylamino)propan-1-one, monohydrochloride caymanchem.com
Synonyms 2-MeOMC caymanchem.commzcloud.org
Molecular Formula C₁₁H₁₅NO₂ • HCl caymanchem.com
Formula Weight 229.7 g/mol caymanchem.com
Purity ≥98% caymanchem.com
Formulation A crystalline solid caymanchem.com
λmax 212, 254, 317 nm caymanchem.com
Solubility DMF: 1.25 mg/ml; DMSO: 3 mg/ml; Ethanol: 3 mg/ml; PBS (pH 7.2): 10 mg/ml caymanchem.com

Structural Isomers of Methoxymethcathinone

CompoundFormal NamePosition of Methoxy Group
2-Methoxymethcathinone (2-MeOMC) 1-(2-methoxyphenyl)-2-(methylamino)propan-1-oneOrtho (2-position)
3-Methoxymethcathinone (3-MeOMC) 1-(3-methoxyphenyl)-2-(methylamino)propan-1-oneMeta (3-position)
Methedrone (4-MeOMC) 1-(4-methoxyphenyl)-2-(methylamino)propan-1-onePara (4-position)

Research Rationale for Investigating 2-Methoxymethcathinone

2-Methoxymethcathinone (hydrochloride), also known as 2-MeOMC, is a positional isomer of the more well-known synthetic cathinone, methedrone (4-methoxymethcathinone). caymanchem.com The primary impetus for its investigation stems from two key areas: the limited body of existing academic research on its specific properties and its importance in forensic and research applications.

Despite its identification and availability as a research chemical, 2-Methoxymethcathinone has been the subject of very few in-depth academic studies. caymanchem.comnih.gov Much of the available information is confined to supplier technical data and general studies on synthetic cathinones. This lack of comprehensive research presents an opportunity for the scientific community to explore its unique chemical and pharmacological characteristics, contributing to a broader understanding of structure-activity relationships within the synthetic cathinone class.

The emergence of a multitude of synthetic cathinone isomers presents a significant challenge for forensic laboratories tasked with the identification of controlled substances. uva.nl 2-Methoxymethcathinone is often used as an analytical reference standard in forensic and research settings to aid in the unambiguous identification of seized materials. nih.gov The ability to differentiate between positional isomers like 2-MeOMC and its counterparts (3-MeOMC and 4-MeOMC or methedrone) is crucial, as slight variations in chemical structure can lead to different legal classifications and pharmacological effects. uva.nlektepn.gr

Properties

Molecular Formula

C11H15NO2 · HCl

Molecular Weight

229.7

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-6-4-5-7-10(9)14-3;/h4-8,12H,1-3H3;1H

InChI Key

GGJAPGVAZBIKIR-UHFFFAOYSA-N

SMILES

COC1=C(C(C(C)NC)=O)C=CC=C1.Cl

Synonyms

2-MeOMC

Origin of Product

United States

Chemical and Physical Properties

2-Methoxymethcathinone (hydrochloride) is formally known as 1-(2-methoxyphenyl)-2-(methylamino)propan-1-one, monohydrochloride. nih.gov It is a crystalline solid with a molecular formula of C₁₁H₁₅NO₂ • HCl and a formula weight of 229.7 g/mol . caymanchem.comnih.gov

Interactive Data Table: of 2-Methoxymethcathinone (hydrochloride)

PropertyValueSource
Formal Name 1-(2-methoxyphenyl)-2-(methylamino)propan-1-one, monohydrochloride nih.gov
Molecular Formula C₁₁H₁₅NO₂ • HCl caymanchem.comnih.gov
Formula Weight 229.7 g/mol caymanchem.comnih.gov
Appearance Crystalline solid nih.gov
Purity ≥98% caymanchem.comnih.gov
Solubility DMF: 1.25 mg/ml, DMSO: 3 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): 10 mg/ml nih.gov
λmax 212, 254, 317 nm nih.gov
SMILES COC1=C(C(C(C)NC)=O)C=CC=C1.Cl nih.gov
InChI Key GGJAPGVAZBIKIR-UHFFFAOYSA-N nih.gov
Stability ≥ 5 years (at -20°C) nih.gov

Synthesis and Characterization

The synthesis of cathinone (B1664624) derivatives, including 2-Methoxymethcathinone, can be adapted from established methods. A common route involves the α-bromination of a substituted propiophenone (B1677668) followed by a reaction with methylamine. congress.gov For 2-Methoxymethcathinone, the starting material would be 2'-methoxypropiophenone. Due to the instability of the free base, synthetic cathinones are typically isolated as their hydrochloride or hydrobromide salts. congress.gov

Characterization and confirmation of the synthesized compound's identity are achieved through various analytical techniques. These methods are crucial for distinguishing 2-Methoxymethcathinone from its isomers.

Pharmacological Mechanisms of Action in Vitro and Preclinical Studies

Interaction with Monoamine Transporters (DAT, NET, SERT)

Synthetic cathinones bind to the human dopamine (B1211576) (hDAT), norepinephrine (B1679862) (hNET), and serotonin (B10506) (hSERT) transporters, blocking the reuptake of their respective neurotransmitters from the synaptic cleft wikipedia.orgmdpi.com. This action increases the concentration and duration of these monoamines in the synapse, leading to enhanced neurotransmission. The potency of this inhibition varies significantly depending on the specific chemical structure of the cathinone (B1664624) derivative nih.gov. For instance, studies on various substituted cathinones demonstrate a wide range of inhibitory concentrations (IC₅₀) at these transporters, highlighting the sensitivity of the transporters to structural modifications frontiersin.org. While specific IC₅₀ values for 2-Methoxymethcathinone are not extensively documented, research on its structural analogs provides insight into its likely activity.

In addition to blocking reuptake, many substituted cathinones act as substrates for monoamine transporters, meaning they are transported into the presynaptic neuron. This process can trigger a reversal of the transporter's normal function, causing it to release monoamines from the neuron into the synapse, a mechanism known as transporter-mediated release nih.gov. Compounds like mephedrone (B570743) and methylone are known to be transporter substrates, inducing the release of dopamine, norepinephrine, and serotonin nih.govwikipedia.org. Systematic studies of methcathinone (B1676376) analogs show that substitutions on the aromatic ring significantly influence their potency as releasing agents nih.gov. Specifically, analogs with substituents at the 2-position of the phenyl ring have been found to be less potent as releasing agents at DAT, NET, and SERT compared to their 3- or 4-positional isomers nih.gov. This suggests that 2-Methoxymethcathinone is likely a less potent monoamine-releasing agent than its isomer, methedrone (4-methoxymethcathinone).

The relative potency of a cathinone derivative at the different monoamine transporters determines its pharmacological profile. A high dopamine transporter to serotonin transporter (DAT/SERT) selectivity ratio is often associated with greater psychostimulant effects, whereas lower ratios may indicate more empathogenic or MDMA-like effects frontiersin.org.

Interactive Table: Comparative Monoamine Transporter Inhibition of Selected Cathinones This table presents the half-maximal inhibitory concentrations (IC₅₀) for various cathinone derivatives at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, illustrating the range of potencies and selectivities within this class.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioSource
Mephedrone122504960.25 nih.gov
Methylone147515120.29 nih.gov
Pentedrone1002820830.05 frontiersin.org
4-MEC1205011100.11 nih.gov
α-PVP14.212.8>10000>704 nih.gov
Cocaine2723153920.69 nih.gov
Methamphetamine590110200000.03 nih.gov

Note: Data for 2-Methoxymethcathinone is not available. The compounds listed are for comparative purposes to illustrate SAR principles.

Receptor Binding Affinities

Preclinical studies of substituted cathinones have generally revealed low affinity for a range of neurotransmitter receptors, including dopamine and serotonin receptor subtypes nih.govcapes.gov.br. Research on compounds like mephedrone, methylone, and 4-fluoromethcathinone showed that they were low-potency partial agonists at 5-HT₁ₐ receptors and antagonists at 5-HT₂ₐ receptors, with no significant affinity for dopamine receptors nih.govcapes.gov.br. Their interactions with these receptors are considered too weak to be the primary drivers of their psychoactive effects. The main pharmacological activity of this class of compounds is attributed to their potent actions at the monoamine transporters nih.govcapes.gov.br. Therefore, it is expected that 2-Methoxymethcathinone also has a low affinity for these receptor sites, with its neurobiological effects being predominantly mediated by its interaction with DAT, NET, and SERT.

Neurobiological Modulations (e.g., Dopaminergic, Serotonergic Pathways)

By inhibiting and/or promoting the release of dopamine and serotonin, 2-Methoxymethcathinone is predicted to modulate the activity of key neural circuits. The dopaminergic pathways, originating in the ventral tegmental area (VTA) and substantia nigra, are crucial for reward, motivation, and motor control nih.gov. An increase in synaptic dopamine within these pathways is a hallmark of psychostimulant action. The serotonergic pathways, originating from the raphe nuclei, are involved in regulating mood, appetite, and cognition nih.gov. Serotonin systems can also modulate dopamine release, creating a complex interplay between these two neurotransmitter systems nih.gov. The specific behavioral effects of a cathinone derivative depend on the balance of its influence on these dopaminergic and serotonergic systems, which is dictated by its DAT/SERT selectivity ratio frontiersin.orgresearchgate.net.

Structure-Activity Relationships (SAR) within Cathinone Derivatives

The pharmacology of 2-Methoxymethcathinone is best understood by examining the established SAR of the cathinone class nih.govnih.gov. Key structural modifications that determine a compound's activity include:

Aromatic Ring Substitution : The position and nature of the substituent on the phenyl ring are critical acs.org. Studies comparing methcathinone analogs with substitutions at the 2-, 3-, or 4-position have shown that 2-substituted analogs are generally the least potent as monoamine-releasing agents nih.gov. This suggests the 2-methoxy group in 2-Methoxymethcathinone significantly reduces its potency compared to 3- or 4-methoxy isomers (like methedrone) nih.gov.

Aliphatic Side Chain : The length of the alkyl chain on the α-carbon influences potency and selectivity.

N-Terminal Group : Modifications to the amino group, such as N-methylation or N-ethylation, can alter a compound's potency and its mechanism of action (i.e., reuptake inhibitor vs. releaser) frontiersin.org. Methcathinone itself is N-methylated cathinone.

Impact of Aromatic Ring Substitutions

Substitutions on the aromatic ring of the methcathinone scaffold are a critical determinant of pharmacological activity. acs.org Generally, the introduction of substituents to the phenyl ring of methcathinone tends to decrease its stimulant properties and potency as a dopamine-releasing agent. nih.gov The position and nature of the substituent significantly modulate the compound's selectivity and potency towards the different monoamine transporters. acs.org

Quantitative Structure-Activity Relationship (QSAR) analyses have shown that the steric bulk of substituents at the para (4-position) of the aromatic ring plays a vital role in determining selectivity between DAT and SERT. acs.orgresearchgate.net Larger substituents at this position tend to shift the compound's activity away from DAT and towards SERT. nih.govacs.orgresearchgate.net For instance, while methcathinone is a highly selective DAT releaser, the addition of a large trifluoromethyl group at the 4-position creates an analog with 14-fold selectivity for SERT. nih.govresearchgate.net

The position of the substituent is also crucial. In a systematic comparison of methcathinone analogs with single substitutions at the 2-, 3-, or 4-positions, distinct patterns emerged. nih.gov Analogs with substitutions at the ortho (2-position), such as 2-Methoxymethcathinone (2-MeOMC), generally displayed a 2- to 10-fold reduction in potency at DAT compared to their corresponding para (4-position) isomers. nih.gov Furthermore, 2-substituted analogs showed significantly lower potencies at SERT, ranging from 4- to 47-fold less than their 4-substituted counterparts. nih.gov Studies have also reported that meta (3-position) substituted cathinones may induce greater psychostimulant effects than their para-analogs, which is attributed to a higher affinity for DAT. acs.org

Role of Aliphatic Side Chain Length and Terminal Amino Group Modifications

Modifications to the aliphatic side chain and the terminal amino group are key structural features that influence the pharmacological profile of synthetic cathinones. nih.govacs.org

Aliphatic Side Chain: The length of the alkyl group on the α-carbon of the phenethylamine (B48288) backbone significantly impacts potency. For many synthetic cathinones, increasing the length of this side chain from a methyl to a propyl group leads to an increase in the potency of DAT inhibition. acs.org Conversely, shortening the side chain can result in a substantial decrease in potency. nih.gov For example, in the pyrrolidinophenone series, shortening the side chain of MDPV to create MDPPP led to a more than 25-fold decrease in potency. nih.gov The length of this chain also influences the rate of metabolism. acs.org

Terminal Amino Group: Modifications to the terminal amino group, such as N-alkylation or the incorporation of the nitrogen into a pyrrolidine (B122466) ring, markedly influence stimulant potency and the compound's mechanism as either a substrate or a blocker at monoamine transporters. acs.org N-monomethylation of cathinone to produce methcathinone enhances its stimulant potency. nih.gov Further N,N-dimethylation results in a compound that retains amphetamine-like stimulus action, albeit with reduced potency. nih.gov Incorporating bulkier groups on the amine tends to decrease potency but can also influence cytotoxicity and abuse potential. nih.govacs.org

Table 1: Influence of Structural Modifications on Cathinone Pharmacology
Structural ModificationGeneral Pharmacological ImpactSupporting Evidence
Aromatic Ring Substitution (e.g., Methoxy (B1213986), Methyl) Alters potency and selectivity. Para-substitution often increases SERT activity, while ortho-substitution (as in 2-MeOMC) generally reduces DAT/SERT potency compared to para-isomers. acs.orgnih.gov
Increased Aliphatic Side-Chain Length Generally increases DAT inhibition potency, up to a certain length (e.g., propyl). nih.govacs.org
Decreased Aliphatic Side-Chain Length Typically results in a significant decrease in potency at monoamine transporters. nih.gov
Terminal Amino Group Modification (e.g., N-methylation, Pyrrolidine Ring) Strongly influences stimulant potency and can shift the mechanism from a releasing agent to a reuptake inhibitor. nih.govacs.org

Positional Isomerism and Pharmacological Differentiation (e.g., 2-MeOMC vs. Methedrone)

2-Methoxymethcathinone (2-MeOMC) is a positional isomer of methedrone (4-Methoxymethcathinone or 4-MeOMC), with the only structural difference being the location of the methoxy group on the aromatic ring (2-position vs. 4-position). caymanchem.com This seemingly minor change results in significant pharmacological differentiation.

Methedrone is characterized as a potent inhibitor and releaser at the serotonin and norepinephrine transporters (SERT and NET) but is a weak dopamine transporter (DAT) inhibitor. wikipedia.orgnih.gov In contrast, studies on 2-substituted methcathinone analogs, including 2-MeOMC, show a markedly different profile. nih.gov In vitro release assays demonstrate that 2-MeOMC is substantially less potent as a releasing agent at all three monoamine transporters compared to its 4-methoxy isomer, methedrone. nih.gov The potency of 2-MeOMC at inducing release is particularly diminished at SERT, where it is over 40 times weaker than methedrone. nih.gov This highlights how the placement of the methoxy group profoundly alters the interaction with monoamine transporters, with the 2-position conferring significantly lower releasing activity than the 4-position.

Table 2: Comparative Monoamine Releasing Potency (EC₅₀, nM) of Methcathinone Isomers
CompoundDAT Release (EC₅₀ nM)NET Release (EC₅₀ nM)SERT Release (EC₅₀ nM)Reference
Methcathinone (unsubstituted)31.147.59677 nih.gov
2-Methoxymethcathinone (2-MeOMC) 236241>10,000 nih.gov
3-Methoxymethcathinone (3-MeOMC)1281543833 nih.gov
Methedrone (4-Methoxymethcathinone)13362.1233 nih.gov
EC₅₀ = half maximal effective concentration. A lower value indicates higher potency. Data from Walther et al. (2019).

In Vitro Studies and Animal Models for Mechanism Elucidation

The pharmacological mechanisms of 2-MeOMC and related cathinones are elucidated through a combination of in vitro and in vivo experimental models.

In Vitro Studies: These laboratory-based assays are fundamental for characterizing a compound's direct interaction with molecular targets.

Monoamine Transporter Assays: To determine potency and mechanism (releaser vs. inhibitor), researchers use preparations of rat brain synaptosomes (resealed nerve terminals containing transporters) or human embryonic kidney (HEK) cells that have been genetically modified to express specific human monoamine transporters (hDAT, hNET, or hSERT). nih.govresearchgate.netnih.gov These systems allow for the precise measurement of a drug's ability to inhibit the reuptake of a radiolabeled substrate or to evoke the release of a pre-loaded substrate. nih.govnih.gov

Metabolism Studies: The metabolic fate of a compound is often investigated using human liver microsomes (HLM) or S9 fractions, which contain key drug-metabolizing enzymes like the cytochrome P450 (CYP) family. researchgate.netnih.govsemanticscholar.org These studies help identify the primary metabolic pathways, such as N-demethylation, hydroxylation, or reduction of the ketone group, which are common for cathinones. researchgate.netnih.gov

Animal Models: Preclinical studies in animals, typically rodents, are used to understand how the in vitro actions translate to physiological and behavioral effects.

Locomotor Activity: The psychostimulant properties of cathinone analogs are frequently assessed by measuring changes in spontaneous locomotor activity in mice or rats. researchgate.netnih.gov An increase in movement is often correlated with enhanced dopaminergic neurotransmission in brain reward pathways. researchgate.net

Intracranial Self-Stimulation (ICSS): This behavioral paradigm is a sophisticated method used to evaluate a drug's abuse potential. nih.govresearchgate.net Rats are trained to press a lever to receive a brief electrical stimulation to reward centers in the brain. Drugs with high abuse liability typically enhance the rewarding effect of the stimulation, causing the animals to press the lever more frequently. researchgate.net

Microdialysis: This advanced technique allows for the direct, real-time measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. nih.gov A probe is implanted into a target area, such as the nucleus accumbens, to sample the chemical environment and quantify drug-induced changes in dopamine and serotonin concentrations, providing direct evidence of neurotransmitter release. nih.gov

Metabolism and Pharmacokinetics Preclinical and in Vitro Research

Major Phase I Metabolic Pathways

Phase I metabolism of 2-MMC involves several key enzymatic reactions that modify its chemical structure, preparing it for subsequent conjugation or excretion. researchgate.netnih.gov These reactions primarily include N-demethylation, reduction of the β-keto group, hydroxylation of the aromatic ring, and O-demethylation. researchgate.netnih.gov

N-demethylation, the removal of the methyl group from the nitrogen atom, is a recognized metabolic pathway for 2-MMC. researchgate.netnih.gov This reaction results in the formation of a primary amine metabolite. This process is a common metabolic route for many synthetic cathinones and related compounds. wikipedia.orgresearchgate.net The resulting metabolite is 2-Methoxycathinone.

The reduction of the β-ketone group is a significant metabolic pathway for 2-MMC, leading to the formation of an alcohol metabolite. nih.gov This biotransformation converts the ketone into a secondary alcohol, yielding the corresponding methoxymethcathinone alcohol derivative. nih.gov This reduction is a common fate for many drugs containing a ketone moiety and is catalyzed by various reductase enzymes in the liver. nih.gov Studies using rat and human liver microsomes have identified this reduced metabolite as the most abundant one observed for 2-MMC. nih.gov

Hydroxylation of the aromatic ring is another key Phase I metabolic pathway for 2-MMC. researchgate.netnih.gov This reaction involves the introduction of a hydroxyl (-OH) group onto the phenyl ring. The exact position of hydroxylation can vary, influenced by the electronic and steric properties of the existing methoxy (B1213986) group. nih.gov This process creates phenolic metabolites which can then undergo further Phase II conjugation reactions. nih.gov

In vitro studies have identified O-demethylation as a metabolic pathway for 2-MMC. researchgate.netnih.gov This reaction involves the removal of the methyl group from the methoxy substituent on the aromatic ring, resulting in a hydroxylated metabolite. This process is catalyzed by enzymes such as cytochrome P450s. nih.gov While O-methylation is a known metabolic pathway for some related cathinones, the primary biotransformation observed for the methoxy group of 2-MMC in available studies is its removal. researchgate.netwikipedia.org

Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, the resulting metabolites of 2-MMC, which now possess polar functional groups like hydroxyl and amine groups, are expected to undergo Phase II conjugation. nih.govedx.org The most common Phase II reactions are glucuronidation and sulfation. drughunter.comslideshare.net These processes involve the attachment of large, water-soluble molecules (glucuronic acid or a sulfate (B86663) group) to the metabolite, which significantly increases its water solubility and facilitates its excretion from the body via urine or bile. nih.govedx.org

While specific studies detailing the Phase II metabolism of 2-MMC are limited, the formation of hydroxylated metabolites through aromatic hydroxylation, O-demethylation, and ketone reduction strongly suggests that these products are substrates for glucuronidation and sulfation. nih.govmdpi.com This is a well-established metabolic route for numerous xenobiotics and drugs that undergo similar Phase I transformations. nih.govdrughunter.com

In Vitro Metabolism Studies (e.g., Human/Rat Liver Microsomes)

The metabolism of 2-Methoxymethcathinone has been characterized using in vitro models, primarily pooled human liver microsomes (pHLM) and rat liver microsomes (pRLM). researchgate.netnih.gov These subcellular fractions contain a high concentration of drug-metabolizing enzymes, especially cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I reactions. nih.govresearchgate.net

In a comparative study, 2-MMC was incubated with male and female human and rat liver microsomes to identify its phase I metabolites. nih.gov Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers detected and tentatively identified several metabolites. nih.gov The study found that the metabolite formed via the reduction of the β-keto group was the most abundant metabolite in all tested microsomal incubations (rat and human). nih.gov Other identified metabolites resulted from N-demethylation, aromatic hydroxylation, and O-demethylation, as well as combinations of these pathways. researchgate.netnih.gov

No significant sex-specific differences in the metabolic profile of 2-MMC were observed in human liver microsomes. nih.gov However, some sex-specific metabolites were noted in rat liver microsomal incubations. nih.gov

Table 1: Metabolites of 2-Methoxymethcathinone Identified in In Vitro Studies

Metabolite IDProposed Metabolic Pathway(s)Source(s)
M1Reduction of β-ketone group nih.gov
M2N-Demethylation researchgate.netnih.gov
M3O-Demethylation researchgate.netnih.gov
M4Aromatic Hydroxylation researchgate.netnih.gov
M5N-Demethylation + Reduction of β-ketone group researchgate.netnih.gov
M6O-Demethylation + Reduction of β-ketone group researchgate.netnih.gov

This table summarizes the main Phase I metabolites identified in preclinical in vitro research.

In Vivo Animal Studies for Metabolic Profiling and Excretion

Comprehensive in vivo studies detailing the metabolic profiling and excretion of 2-Methoxymethcathinone in animal models are limited in the current scientific literature. However, research on the parent compound, cathinone (B1664624), and other closely related synthetic cathinones provides valuable insights into the expected metabolic fate of 2-MMC.

In a study involving the oral administration of cathinone to rats, the compound was found to be widely distributed in various organs, with the highest initial concentrations observed in the kidneys, followed by the lungs, liver, and heart. nih.govresearchgate.net Cathinone levels in the brain were found to decrease rapidly. nih.govresearchgate.net The primary metabolite identified was cathine (B3424674) (norpseudoephedrine), indicating that reduction of the keto group is a significant metabolic pathway. nih.govresearchgate.net The conversion to cathine was observed to be slower in the brain and serum compared to other organs. nih.govresearchgate.net

For methylone, another related synthetic cathinone, studies in rats have shown that after administration, a significant portion is excreted as metabolites within 48 hours, with only a small fraction of the parent drug excreted unchanged. wikipedia.org The major metabolic pathways identified for methylone in mammals include N-demethylation and demethylenation followed by O-methylation. wikipedia.org

While direct in vivo excretion data for 2-MMC is not extensively documented, in vitro studies using rat liver microsomes have identified several phase I metabolites. nih.govresearchgate.net These in vitro findings suggest that the primary metabolic routes for 2-MMC likely involve hydroxylation and N-demethylation. researchgate.net The metabolites identified in these preclinical models are considered essential for developing analytical methods to detect 2-MMC consumption in forensic and clinical settings. kcl.ac.uk In vitro studies with human and rat liver microsomes have successfully identified multiple Phase I and glucuronide (Phase II) metabolites for various synthetic cathinones, underscoring the importance of these models in predicting in vivo metabolism. nih.gov

Table 1: In Vitro Metabolites of 2-Methoxymethcathinone Identified in Rat Liver Microsomes

Metabolite IDProposed Biotransformation
M1Reduction of β-keto group
M2Hydroxylation
M3Hydroxylation
M4Hydroxylation
M5Hydroxylation
M6N-demethylation
M7N-demethylation and reduction of β-keto group
M8Hydroxylation of the aromatic ring
M9Hydroxylation of the aromatic ring
M10Hydroxylation of the aliphatic chain

Data sourced from in vitro studies using pooled male and female rat liver microsomes. nih.govresearchgate.net The exact positions of hydroxylation for some metabolites were not definitively determined.

Stereoselective Metabolism of Cathinone Enantiomers

In vitro studies on 2-MMC using both male and female rat liver microsomes have indicated potential sex-specific differences in metabolism, which can be an indicator of stereoselective metabolism. nih.gov Seven sex-specific metabolites were exclusively detected in incubations with male rat liver microsomes, suggesting that certain metabolic pathways may be favored for one enantiomer over the other, influenced by sex-specific enzymes. nih.gov However, such significant sex-dependent differences were not observed in human liver microsome incubations. nih.gov

Studies on the enantiomers of the parent compound, methcathinone (B1676376), have shown that the S(−)-enantiomer is behaviorally more potent than the R(+)-enantiomer in animal models. nih.gov For other synthetic cathinones like methylone, enantioselectivity has been observed in its metabolic profiling, with studies showing that one enantiomer is more extensively metabolized than the other. nih.gov

Forensic and Research Analytical Significance

Differentiation from Isomeric and Structurally Related Compounds

A significant analytical challenge is the differentiation of 2-Methoxymethcathinone from its positional isomers, primarily 3-Methoxymethcathinone and 4-Methoxymethcathinone (methedrone), as well as other structurally similar cathinones. caymanchem.comojp.gov Positional isomers often produce very similar mass spectra under standard electron ionization (EI) conditions, making their distinction by mass spectrometry alone difficult. dea.govuva.nl

Chromatographic separation is therefore critically important. ojp.gov Researchers have demonstrated that methoxy-substituted cathinone (B1664624) isomers, including 2-MeOMC, can be successfully resolved using specific gas chromatography methods. ojp.gov While the mass spectra are similar, subtle differences can be exploited. For example, one study noted that the relative abundance of the mass fragment at m/z 107 could help differentiate 2-methoxymethcathinone from its 3- and 4-methoxy isomers. ojp.gov

Derivatization prior to GC-MS analysis is another strategy employed to distinguish isomers. uva.nl Creating derivatives of the cathinones can sometimes improve chromatographic separation even if the mass spectra of the derivatized products remain similar. uva.nl In other cases, derivatization can lead to unique fragmentation patterns that aid in identification. uva.nl For instance, studies on fluorinated methcathinone (B1676376) isomers showed they could be separated with baseline resolution after heptafluorobutyrylation when using a slow column heating rate. researchgate.netnih.gov Chemical ionization (CI) tandem mass spectrometry has also been shown to be effective in discriminating between positional isomers of other substituted cathinones, such as methylbuphedrones and methoxybuphedrones. nih.gov

The table below illustrates the challenge by showing identical molecular weights and formulas for common methoxymethcathinone isomers.

CompoundMolecular Formula (Base)Molecular Weight (Base)Key Differentiating FeatureReference
2-Methoxymethcathinone (2-MeOMC)C₁₁H₁₅NO₂193.24Chromatographic retention time; unique mass fragments (e.g., m/z 107). ojp.gov
3-Methoxymethcathinone (3-MeOMC)C₁₁H₁₅NO₂193.24Chromatographic retention time. ojp.gov
4-Methoxymethcathinone (Methedrone)C₁₁H₁₅NO₂193.24Chromatographic retention time. ojp.gov

Challenges in Detection and Identification in Complex Matrices (e.g., Hair, Biological Fluids)

Detecting 2-Methoxymethcathinone in biological samples like blood, urine, and hair presents additional layers of complexity compared to analyzing seized powders. researchgate.netojp.gov These challenges include the typically low concentrations of the substance, the presence of metabolites, and interference from the biological matrix itself. researchgate.net

Effective sample preparation is crucial to isolate the target analyte and remove interfering compounds. researchgate.net Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net The choice of matrix affects the detection window; urine and oral fluid are often used to detect recent intake, while hair analysis can provide a much longer history of exposure. nih.govresearchgate.net For example, a study on the related compound methedrone successfully detected it in segmented hair samples, suggesting exposure over several months. nih.gov

Matrix effects in LC-MS/MS analysis, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, can compromise quantification. thermofisher.com This necessitates the use of matrix-matched calibrators and internal standards to ensure accuracy. thermofisher.comnih.gov For example, in a method for detecting seven synthetic cathinones in urine, an acceptable normalized matrix factor was achieved for all analytes using a deuterated internal standard. thermofisher.com The development of sensitive methods with low limits of detection (LOD) is paramount, as concentrations in biological fluids can be in the low nanogram per milliliter (ng/mL) range. researchgate.netnih.gov

The table below summarizes the advantages and disadvantages of different biological matrices for cathinone detection.

Biological MatrixAdvantagesDisadvantagesReference
UrineNon-invasive collection; higher drug concentrations.Short detection window; potential for adulteration. researchgate.net
Blood/PlasmaCorrelates well with impairment; indicates recent use.Invasive collection; lower concentrations; short detection window. researchgate.net
Oral Fluid (Saliva)Non-invasive and easy collection; indicates recent use.Small sample volume; very low concentrations. nih.govresearchgate.net
HairLong detection window (months to years); segmental analysis shows usage patterns.Invasive collection; external contamination risk; complex sample preparation (digestion). researchgate.netnih.gov

Academic Reporting and Monitoring of Emergent Cathinones

The rapid evolution of the NPS market requires systematic monitoring to inform public health and law enforcement agencies. mdpi.comresearchgate.net International bodies like the UNODC and the European Union Drugs Agency (EUDA, formerly EMCDDA) operate Early Warning Systems (EWS) to track the emergence of new substances like 2-Methoxymethcathinone. unodc.orgnih.goveuropa.eu These systems rely on data submitted by a network of forensic laboratories, law enforcement, and clinical toxicologists across member states. nih.goveuropa.eu As of November 2019, over 160 distinct synthetic cathinones had been reported to the UNODC EWA. unodc.org

Academic research plays a vital role in this monitoring ecosystem. researchgate.net University and research institute laboratories are often the first to chemically characterize a novel compound, develop and validate analytical methods for its detection, and publish these findings in peer-reviewed journals. researchgate.netojp.gov This scientific literature is essential for forensic laboratories, providing them with the necessary methods to identify new substances in their own casework. unodc.org The EUDA recently prepared an initial report on 2-MMC based on its monitoring through the EWS, highlighting potential public health risks and providing scientific evidence for risk assessment. europa.eu This process demonstrates the direct link between systematic data collection, academic reporting, and regulatory consideration.

Role of Reference Standards in Forensic and Research Applications

The availability of high-purity, well-characterized reference materials is fundamental to the accurate identification and quantification of 2-Methoxymethcathinone. unodc.orgenfsi.eu In forensic and research settings, analytical results are confirmed by direct comparison of the data from an unknown sample (e.g., retention time, mass spectrum, IR spectrum) with that of a certified reference standard analyzed under identical conditions. dea.gov

Commercial suppliers provide reference standards for many NPS, often as solutions at a certified concentration or as neat powders. caymanchem.comlgcstandards.com These standards are produced under stringent quality controls, sometimes adhering to standards like ISO 17034, which ensures their quality and reliability. lgcstandards.com When a commercial standard is unavailable, particularly for a very new or obscure substance, laboratories may have to synthesize their own in-house reference material by isolating and purifying the compound from a seized sample. enfsi.eu

Without a proper reference standard, the unequivocal identification of a specific isomer like 2-Methoxymethcathinone is exceptionally difficult, if not impossible, especially when relying on techniques like GC-MS that produce similar data for related compounds. dea.gov Therefore, these standards are indispensable for ensuring that analytical results are reliable, reproducible, and legally defensible. unodc.orgenfsi.eu

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2-Methoxymethcathinone

2-Methoxymethcathinone, also known as 2-MeOMC, is a synthetic cathinone (B1664624) and a positional isomer of the more well-known methedrone (4-methoxymethcathinone) and 3-methoxymethcathinone. caymanchem.comwikipedia.orgwikipedia.org Its chemical structure is formally defined as 1-(2-methoxyphenyl)-2-(methylamino)propan-1-one. unodc.orgcaymanchem.com As a member of the substituted cathinone class, it is structurally related to amphetamine-like compounds and is the β-keto derivative of 2-methoxymethamphetamine. unodc.orgcaymanchem.com

Despite its structural relationship to more thoroughly investigated cathinones, the specific properties of 2-MeOMC remain poorly characterized in scientific literature. caymanchem.com Current understanding is largely based on its classification and data from analytical reference standards intended for forensic and research applications. caymanchem.com Basic analytical data, such as mass spectral peaks of interest, have been documented, which aids in its identification in laboratory settings. marshall.edu However, comprehensive academic studies detailing its pharmacological, metabolic, and toxicological profiles are notably absent. Its existence is primarily acknowledged within the context of the vast number of possible cathinone analogues generated by clandestine chemists to circumvent drug control legislation. acs.orgmarshall.edu

Identification of Knowledge Gaps in its Chemical and Biological Research

The primary and most significant knowledge gap concerning 2-Methoxymethcathinone is the profound lack of empirical data regarding its biological activity. While its isomers, 3-MeOMC and 4-MeOMC (methedrone), have been the subject of pharmacological and metabolic studies, 2-MeOMC has been largely overlooked. wikipedia.orgwikipedia.orgnih.gov This disparity creates a critical blind spot for forensic toxicologists and pharmacologists.

Key knowledge gaps include:

Pharmacodynamics: There is no published research detailing the mechanism of action of 2-MeOMC at a molecular level. Its affinity and activity (as a reuptake inhibitor or releasing agent) at the primary monoamine transporters—dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET)—are unknown. acs.orgwikipedia.org

Pharmacokinetics: The metabolic fate of 2-MeOMC in humans has not been investigated. Its metabolic pathways, the enzymes responsible for its biotransformation (e.g., Cytochrome P450 isoforms), and the identity of its major metabolites are yet to be determined. nih.govnih.gov

Toxicology: Without pharmacological and metabolic data, its toxicological profile, including its potential for neurotoxicity or cardiotoxicity, remains entirely speculative.

Isomer Differentiation: While some analytical methods can distinguish between positional isomers, the routine and unambiguous differentiation of 2-MeOMC from its more common isomers in complex biological samples remains a challenge that requires advanced analytical approaches. bioanalysis-zone.comdrugsandalcohol.ie

Proposed Avenues for Future Academic Investigation

To address the identified knowledge gaps, a structured and multi-faceted research approach is necessary. The following avenues for investigation are proposed to build a foundational academic understanding of 2-Methoxymethcathinone.

The availability of high-purity reference materials is a prerequisite for all analytical and biological research. unodc.orgunodc.org While 2-MeOMC is available from commercial suppliers, future research should focus on the development and publication of novel, efficient, and scalable synthetic routes. Drawing from established methods for other cathinones, such as the Grignard reaction using 2-methoxybenzaldehyde (B41997) followed by subsequent oxidation and amination steps, would be a logical starting point. Documenting these synthetic pathways is crucial for ensuring that research and forensic laboratories can produce or procure reliable standards for method validation and comparative studies.

Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) can struggle to definitively differentiate between cathinone isomers based on mass spectra alone. marshall.edudrugsandalcohol.ie Future investigations should focus on developing and validating advanced analytical methodologies for the unambiguous identification and quantification of 2-MeOMC, particularly at trace levels in biological matrices.

This includes:

High-Resolution Mass Spectrometry (HRMS): Techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) should be employed to provide accurate mass measurements, aiding in the confident identification of the parent compound and its metabolites. nih.govnih.gov

Isomer-Specific Chromatography: Developing chromatographic methods (both GC and LC) with sufficient resolution to separate 2-MeOMC from its 3- and 4-methoxy isomers is essential for accurate quantification.

Thermal Stability Studies: Research has shown that some synthetic cathinones can degrade thermally during GC-MS analysis, potentially leading to misidentification or inaccurate quantification. bioanalysis-zone.com A thorough investigation of the thermal stability of 2-MeOMC is warranted to establish optimal analytical conditions.

Understanding the interaction of 2-MeOMC with its biological targets is fundamental to predicting its effects. Future pharmacological studies should aim to:

Profile Monoamine Transporter Activity: Utilize in vitro assays with human embryonic kidney (HEK 293) cells expressing human DAT, SERT, and NET to determine the potency (IC₅₀) of 2-MeOMC as a reuptake inhibitor and its capacity (EC₅₀) as a monoamine releaser. wikipedia.org

Conduct Structure-Activity Relationship (SAR) Analysis: By comparing the pharmacological profile of 2-MeOMC with its 3- and 4-methoxy isomers, researchers can elucidate how the position of the methoxy (B1213986) group on the phenyl ring influences potency and selectivity for the different monoamine transporters. acs.org This is critical for understanding the broader SAR of substituted cathinones.

The metabolic pathway of a compound is critical for identifying appropriate biomarkers of intake for forensic toxicology. A recent comparative in vitro study of five cathinone derivatives notably omitted the 2-methoxy isomer, highlighting a clear research need. nih.gov

Future investigations should include:

In Vitro Metabolism with Human Liver Microsomes (HLMs): Incubating 2-MeOMC with HLMs will allow for the identification of its primary phase I metabolites (formed through reactions like N-dealkylation, keto-reduction, hydroxylation, and O-demethylation) and phase II metabolites (typically glucuronide conjugates). nih.govresearchgate.net

CYP450 Enzyme Phenotyping: Using a panel of recombinant human CYP450 enzymes, the specific isoforms responsible for the metabolism of 2-MeOMC can be identified. nih.gov

Direct Comparison with Isomers: A head-to-head comparative metabolic stability and metabolite profiling study of 2-MeOMC, 3-MeOMC, and 4-MeOMC would provide invaluable insight into how the methoxy substitution pattern affects biotransformation rates and pathways. nih.gov This would provide a scientific basis for predicting metabolic cross-reactivity and selecting unique metabolites as biomarkers.

Unraveling 2-Methoxymethcathinone: A Look at Future Research and Collaborative Imperatives

Introduction

In the ever-evolving landscape of novel psychoactive substances (NPS), 2-Methoxymethcathinone (hydrochloride), also known as 2-MeOMC, represents a significant analytical and pharmacological puzzle. As a positional isomer of the more well-known methedrone (4-methoxymethcathinone), its properties remain largely uninvestigated, presenting a challenge to forensic chemists, toxicologists, and pharmacologists. This article delves into the prospective research directions crucial for elucidating the nature of this compound, with a specific focus on computational chemistry and the indispensable role of collaborative scientific efforts.

The emergence of synthetic cathinones like 2-Methoxymethcathinone underscores a critical need for proactive and sophisticated research methodologies. While empirical data on this specific compound is sparse, the path forward lies in leveraging advanced computational techniques and fostering a global network of scientific collaboration.

Computational Chemistry and Molecular Modeling for SAR Prediction

The prediction of the pharmacological and toxicological profile of new psychoactive substances before they cause significant public health issues is a primary goal of modern toxicology. Computational chemistry and molecular modeling are powerful tools in this endeavor, offering insights into the structure-activity relationships (SAR) of these compounds.

Quantitative structure-activity relationship (QSAR) analysis is a key computational technique that has been applied to substituted cathinones. acs.orgnih.gov QSAR models correlate variations in the chemical structure with changes in biological activity. For instance, studies on para-substituted methcathinone (B1676376) analogues have shown that the steric and electronic properties of the substituent on the phenyl ring significantly influence the compound's selectivity for dopamine transporters (DAT) versus serotonin transporters (SERT). nih.govnih.gov Research has indicated that the steric bulk of these substituents is a key factor in this selectivity. acs.orgnih.gov

Molecular docking simulations can further elucidate these interactions. By modeling how a molecule like 2-Methoxymethcathinone fits into the binding sites of monoamine transporters, researchers can predict its potential as a releasing agent or reuptake inhibitor. For example, docking studies with the parent compound, cathinone, have identified key amino acid residues and π-π stacking interactions within the active sites of cytochrome P450 enzymes, which are crucial for its metabolism. nih.gov Such in silico approaches are invaluable for prioritizing which of the myriad of emerging NPS require urgent and detailed in vitro and in vivo investigation. researchgate.net

A study on 2-, 3-, and 4-monosubstituted methcathinone analogs revealed that the 2-substituted compounds were generally less potent than their 3- or 4-substituted counterparts. researchgate.net This suggests that the placement of the methoxy group at the ortho (2-position) in 2-Methoxymethcathinone likely results in a different pharmacological profile compared to its meta (3-position) and para (4-position) isomers. wikipedia.org Theoretical prediction of NMR spectra through molecular modeling can also be a vital tool in the structural confirmation of newly seized cathinone derivatives. mdpi.com

The development of predictive models, such as those based on deep learning and QSAR, for the activity of unclassified designer drugs is a rapidly advancing field. mdpi.comnih.gov These models, trained on existing data from a wide range of compounds, can help to flag potentially harmful new substances based solely on their chemical structure. nih.gov

Importance of Collaborative Research and Data Sharing within the Scientific Community

The rapid emergence and global distribution of NPS like 2-Methoxymethcathinone make it impossible for any single research group or agency to effectively monitor and respond to the associated challenges. International collaboration and open data sharing are therefore not just beneficial, but essential.

Organizations and initiatives are increasingly recognizing this need. The International Society for the Study of Emerging Drugs (ISSED), in partnership with bodies like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), organizes international conferences to facilitate knowledge sharing and collaboration among multidisciplinary professionals. novelpsychoactivesubstances.org These platforms are crucial for disseminating the latest findings on NPS. mdpi.com

A prime example of a successful collaborative data-sharing platform is the NPS Data Hub. nist.gov This initiative, a collaboration between the National Institute of Standards and Technology (NIST), the German Federal Criminal Police Office (BKA), and the U.S. Drug Enforcement Administration (DEA), allows forensic chemists to share analytical data on new drug variants in near real-time. nist.govnist.gov This rapid dissemination of chemical signatures is critical for the swift identification of emerging threats. nist.gov

Similarly, the Center for Forensic Science Research and Education (CFSRE) runs an NPS Discovery program, which functions as an open-access early warning system in the United States. cfsre.org By collaborating with a wide network of forensic science, public health, and criminal justice agencies, the program rapidly identifies and disseminates information on emerging drugs. cfsre.orgcfsre.org

These collaborative efforts are vital for under-researched compounds like 2-Methoxymethcathinone. The sharing of analytical data, toxicological findings, and case reports can help to build a comprehensive profile of the substance much faster than isolated research efforts would allow. Furthermore, shared databases and bioinformatics platforms can provide the necessary data to build and validate the computational models discussed previously. nih.govfoonkiemonkey.co.uk

Strengthening multidisciplinary collaboration between clinicians, analytical chemists, pharmacologists, and computational scientists is the most effective strategy to assess and mitigate the public health risks associated with the ever-expanding roster of novel psychoactive substances. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxymethcathinone hydrochloride, and what analytical techniques validate its purity?

  • Methodological Answer : Synthesis typically involves introducing a methoxy group to the cathinone backbone via nucleophilic substitution or Friedel-Crafts alkylation. Key steps include protecting reactive amine groups and purifying intermediates via column chromatography. Final purity is validated using NMR (for structural confirmation), HPLC (≥98% purity), and mass spectrometry (exact mass verification). Residual solvents are quantified via GC-MS .

Q. How does the methoxy substitution at the 2-position influence solubility and stability under varying pH conditions?

  • Methodological Answer : The ortho-methoxy group increases steric hindrance, reducing solubility in polar solvents compared to unsubstituted methcathinone. Stability studies (pH 1–13, 37°C) show degradation at extreme pH due to hydrolysis of the β-keto group. LogP (calculated via PubChem tools: ~1.8) indicates moderate lipophilicity, influencing bioavailability .

Q. What standardized protocols exist for quantifying 2-Methoxymethcathinone hydrochloride in biological matrices?

  • Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., methcathinone-d3) is preferred. Sample preparation involves solid-phase extraction (C18 columns) from plasma or urine. Calibration curves (1–1000 ng/mL) show linearity (R² > 0.99), with limits of detection at 0.1 ng/mL .

Advanced Research Questions

Q. What in vitro models are suitable for assessing dopaminergic vs. serotonergic activity of 2-Methoxymethcathinone hydrochloride?

  • Methodological Answer : Radioligand binding assays (e.g., [³H]WIN 35,428 for dopamine transporter, [³H]citalopram for serotonin transporter) using transfected HEK-293 cells. Functional activity is measured via neurotransmitter uptake inhibition (IC₅₀ values). Ortho-methoxy substitution in cathinones often reduces serotonin transporter affinity compared to para-substituted analogs, as seen in structural analogs .

Q. How do metabolic pathways of 2-Methoxymethcathinone hydrochloride compare to methcathinone in hepatic microsomal assays?

  • Methodological Answer : Incubate with human liver microsomes (HLM) and NADPH. Metabolites are identified via LC-HRMS. Methcathinone undergoes N-demethylation and β-keto reduction; the 2-methoxy group may slow demethylation, yielding unique Phase I metabolites (e.g., O-demethylation products). CYP2D6 and CYP2C19 are primary enzymes involved .

Q. What behavioral assays are optimal for evaluating abuse potential in rodent models?

  • Methodological Answer : Use conditioned place preference (CPP) or intravenous self-administration (IVSA) in rats. Dose-response curves (1–10 mg/kg, i.p.) assess reinforcing effects. Microdialysis in the nucleus accumbens quantifies dopamine release. Ortho-substituted cathinones often show lower locomotor stimulation compared to para-substituted derivatives .

Data Contradiction and Resolution

Q. Discrepancies in reported noradrenaline transporter (NET) inhibition: How to resolve conflicting IC₅₀ values?

  • Methodological Answer : Variations arise from assay conditions (e.g., cell type, incubation time). Standardize protocols:

  • Use identical transfected cell lines (e.g., HEK-293 stably expressing hNET).
  • Control temperature (25°C vs. 37°C) and pre-incubation time.
  • Validate with positive controls (e.g., desipramine). Recent studies suggest ortho-substitution reduces NET affinity by ~30% compared to methcathinone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.